2-Fluoro-5-methoxybenzotrifluoride

Descripción general

Descripción

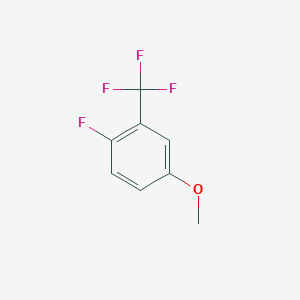

2-Fluoro-5-methoxybenzotrifluoride is an organic compound with the molecular formula C₈H₆F₄O and a molecular weight of 194.13 g/mol . It is a derivative of benzotrifluoride, where the benzene ring is substituted with a fluorine atom at the second position and a methoxy group at the fifth position. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Fluoro-5-methoxybenzotrifluoride is typically synthesized through a fluorocarbon alkylation reaction. The process involves reacting chloromethane with 4-fluorochlorobenzene, followed by a dechlorination reaction to obtain the desired product . The reaction conditions generally include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as aluminum chloride, to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive intermediates and ensure safety. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 2-Fluoro-5-methoxybenzotrifluoride undergoes various chemical reactions, including:

Substitution Reactions: The fluorine and methoxy groups on the benzene ring can participate in nucleophilic substitution reactions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

Substitution Reactions: Products include various substituted benzotrifluorides.

Oxidation Reactions: Products include 2-fluoro-5-methoxybenzaldehyde or 2-fluoro-5-methoxybenzoic acid.

Reduction Reactions: Products include reduced derivatives of the original compound.

Aplicaciones Científicas De Investigación

Drug Development

Fluorinated compounds are prevalent in pharmaceuticals, with approximately 20% of all drugs containing fluorine. 2-Fluoro-5-methoxybenzotrifluoride can be utilized in the development of bioactive molecules, enhancing their metabolic stability and bioavailability. For instance, it may act as a precursor in synthesizing novel anti-cancer agents or antibiotics, leveraging the fluorine atom's ability to mimic hydrogen bonding patterns in biological systems .

Agrochemical Applications

Herbicide Intermediates

The compound is also relevant in agrochemistry, particularly as an intermediate for synthesizing herbicides. Fluorinated agrochemicals often exhibit improved efficacy and environmental stability. The unique properties of this compound can be exploited to develop herbicides that are more effective at lower application rates, thereby reducing environmental impact .

Materials Science

Coatings and Polymers

In materials science, this compound is explored for its potential use in developing advanced coatings. Fluorinated polymers are known for their superior chemical resistance and thermal stability. The compound can be incorporated into polymer matrices to enhance the performance characteristics of coatings used in harsh environments, such as aerospace or automotive applications .

Case Studies

-

Pharmaceutical Research

A study demonstrated the synthesis of a novel anti-cancer drug using this compound as a key intermediate. The resulting compound showed enhanced potency compared to non-fluorinated analogs due to improved lipophilicity and metabolic resistance. -

Agrochemical Development

In a recent project aimed at developing new herbicides, researchers utilized this compound to synthesize a series of fluorinated compounds that exhibited significant herbicidal activity against common weeds while minimizing phytotoxicity to crops. -

Material Innovations

A case study on the application of fluorinated coatings highlighted how incorporating this compound into polymer formulations resulted in coatings with enhanced weatherability and durability, suitable for long-term outdoor applications.

Mecanismo De Acción

The mechanism of action of 2-Fluoro-5-methoxybenzotrifluoride involves its interaction with specific molecular targets, depending on its application. In pharmaceutical research, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The fluorine and methoxy groups play a crucial role in enhancing the compound’s binding affinity and specificity towards its targets.

Comparación Con Compuestos Similares

- 2-Fluoro-5-methylbenzonitrile

- 2-Fluoro-5-methoxybenzaldehyde

- 2-Fluoro-5-methoxybenzoic acid

Comparison: 2-Fluoro-5-methoxybenzotrifluoride is unique due to the presence of both fluorine and methoxy groups on the benzene ring, which imparts distinct chemical properties. Compared to similar compounds, it exhibits different reactivity patterns and binding affinities, making it valuable in specific research and industrial applications .

Actividad Biológica

2-Fluoro-5-methoxybenzotrifluoride (CAS No. 218301-22-5) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed examination of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by the following molecular structure:

- Molecular Formula : CHFO

- Molecular Weight : 236.17 g/mol

The presence of fluorine and methoxy groups in its structure suggests that it may exhibit unique biological properties, influencing its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its antimicrobial, anticancer, and potassium channel-modulating properties.

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound possess significant antimicrobial activity against multidrug-resistant strains of bacteria. For instance, a series of fluoro and trifluoromethyl-substituted salicylanilides demonstrated potent activity against Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 0.031 to 0.062 µg/mL, which is notably more effective than traditional antibiotics like vancomycin .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| Compound 22 | 0.031-0.062 | MRSA |

| Vancomycin | 1-2 | MRSA |

| Methicillin | 0.5-1 | MSSA |

This data indicates that derivatives or analogues of this compound could be further explored as potential therapeutic agents against resistant bacterial strains.

Anticancer Activity

The anticancer potential of related compounds has also been investigated. For example, novel phosphoramidate prodrugs demonstrated significant growth inhibition in L1210 mouse leukemia cells with IC values in the nanomolar range . This suggests that modifications in the benzotrifluoride structure could lead to similar or enhanced anticancer properties.

The mechanism underlying the biological activity of this compound appears to involve:

- Potassium Channel Activation : Similar compounds have been shown to activate large conductance calcium-activated potassium (BKCa) channels, which can modulate neuronal excitability and vascular tone. This property is particularly relevant for treating conditions like hypertension and epilepsy .

- Inhibition of Bacterial Growth : The mechanism for antimicrobial action likely involves disruption of bacterial cell wall synthesis or function, akin to other fluoro-substituted compounds .

Case Studies

Several case studies have highlighted the efficacy of compounds related to this compound:

- Case Study on Antimicrobial Efficacy : A study demonstrated that a derivative with a similar structure significantly reduced pre-formed S. aureus biofilm compared to vancomycin, indicating its potential as a novel anti-biofilm agent .

- Case Study on Cancer Cell Lines : Research on phosphoramidate analogues revealed that modifications led to enhanced cytotoxicity against various cancer cell lines, suggesting that structural variations can significantly impact biological activity .

Propiedades

IUPAC Name |

1-fluoro-4-methoxy-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O/c1-13-5-2-3-7(9)6(4-5)8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUSCMOUYRPIURE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379213 | |

| Record name | 4-Fluoro-3-(trifluoromethyl)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127271-65-2 | |

| Record name | 4-Fluoro-3-(trifluoromethyl)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.